Cas no 2227769-81-3 (rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine)

rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine
- EN300-1729340
- 2227769-81-3
-
- Inchi: 1S/C10H14N2O2/c1-13-9-5-12-10(14-2)4-7(9)6-3-8(6)11/h4-6,8H,3,11H2,1-2H3/t6-,8+/m0/s1
- InChI Key: RFDNSXQSXIOALN-POYBYMJQSA-N
- SMILES: O(C)C1=CN=C(C=C1[C@@H]1C[C@H]1N)OC
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 57.4Ų
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729340-2.5g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1729340-0.05g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1729340-0.25g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1729340-5.0g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1729340-0.1g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1729340-1.0g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1729340-1g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1729340-5g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1729340-0.5g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1729340-10.0g |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine |
2227769-81-3 | 10g |
$6450.0 | 2023-06-04 |
rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine
Racemic (1R,2S)-2-(2,5-Dimethoxypyridin-4-yl)cyclopropan-1-Amine: A Comprehensive Overview
The compound rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine (CAS No. 2227769-81-3) is a highly specialized chemical entity with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its application across various scientific domains.
Chemical Structure and Properties
The molecular structure of rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine is characterized by a cyclopropane ring fused with a pyridine moiety. The presence of two methoxy groups at the 2 and 5 positions of the pyridine ring introduces electronic effects that enhance the compound's stability and reactivity. The cyclopropane ring, a three-membered carbon ring, contributes to the molecule's rigidity and unique steric properties. These structural attributes make it an attractive candidate for exploring novel chemical reactions and drug design strategies.
Recent studies have highlighted the importance of stereochemistry in this compound. The (1R,2S) configuration plays a critical role in determining its pharmacokinetic properties and biological activity. Researchers have employed advanced computational methods to model the compound's interactions with biological targets, providing insights into its potential applications in medicinal chemistry.
Synthesis and Optimization
The synthesis of rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the pyridine ring through nucleophilic aromatic substitution and the subsequent installation of the cyclopropane moiety via enamine chemistry. Recent advancements in catalytic asymmetric synthesis have enabled the selective formation of the desired stereoisomer, significantly improving yield and purity.
Efforts to optimize the synthetic pathway have focused on reducing reaction times and minimizing waste generation. Green chemistry principles have been integrated into these processes, making the synthesis more environmentally friendly while maintaining high standards of product quality.
Biological Activity and Applications
Rac-(1R,2S)-2-(2,5-dimethoxypyridin-4-yl)cyclopropan-1-amine has demonstrated potent biological activity across multiple assays. In vitro studies have shown it to exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for developing central nervous system-targeted therapies.
Additionally, this compound has shown potential as a lead molecule in anticancer drug discovery. Preclinical studies indicate that it selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. These findings underscore its versatility as a tool for exploring diverse therapeutic areas.
Recent Research Highlights
Recent research has expanded our understanding of rac-(1R,2S)-cyclopropanamine's mechanism of action at molecular levels. Utilizing advanced imaging techniques such as cryo-electron microscopy (cryo-EM), scientists have elucidated how this compound interacts with its target proteins at near atomic resolution. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
Collaborative efforts between academic institutions and pharmaceutical companies have also led to clinical trials investigating its safety profile in humans. Early results are encouraging, with no major adverse effects reported at therapeutic doses.
Future Prospects
The future of rac-(1R,2S)-cyclopropanamine (CAS No. 22776981) lies in its continued exploration across translational medicine and chemical biology. Ongoing research aims to uncover new therapeutic applications while refining existing ones through structure-based drug design.
In conclusion,rac-(1R, ̃S)-cyclopropanamine (CAS No: ̃) represents a significant advancement in modern organic chemistry, offering exciting opportunities for innovation in drug discovery and beyond.
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